molecular formula C21H23N3O6S B6584925 methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate CAS No. 1251619-42-7

methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate

Cat. No.: B6584925
CAS No.: 1251619-42-7
M. Wt: 445.5 g/mol
InChI Key: OMVNEJJRGYOXJN-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a benzothiadiazine-dione core substituted with azepane (a seven-membered saturated nitrogen ring) and a furan-carboxylate moiety.

Properties

IUPAC Name

methyl 5-[[3-(azepane-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-29-21(26)17-11-10-15(30-17)14-24-16-8-4-5-9-18(16)31(27,28)19(22-24)20(25)23-12-6-2-3-7-13-23/h4-5,8-11H,2-3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVNEJJRGYOXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC Name Methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate
CAS Number 1251619-42-7
Molecular Formula C21H23N3O6S
Molecular Weight 445.5 g/mol

The structural complexity of this compound arises from its unique benzothiadiazine core and azepane moiety, which contribute to its biological interactions.

Synthesis

The synthesis of methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of a benzothiadiazine derivative with an azepane derivative under controlled conditions. This process can be optimized for high yield and purity using automated reactors in industrial settings .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of benzothiadiazine compounds possess significant antimicrobial activity. The presence of the furan and azepane groups in this compound may enhance its efficacy against various bacterial strains and fungi.

Anticancer Potential

Preliminary studies suggest that methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate may induce apoptosis in cancer cells. The mechanism likely involves the modulation of key signaling pathways associated with cell survival and proliferation .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that regulate critical biological pathways such as apoptosis and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same family:

  • Antimicrobial Study : A study demonstrated that similar benzothiadiazine derivatives showed potent activity against Gram-positive bacteria. The compound's structure allows for effective interaction with bacterial cell walls .
  • Cancer Research : Research indicated that compounds with similar functional groups exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in targeted cancer therapies .
  • Inflammation Modulation : Investigations into related compounds revealed their ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

A structurally related compound, methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS 1142210-42-1), shares key features with the target molecule, including:

  • Ester functional group : Both compounds contain methyl ester moieties, which influence solubility and metabolic stability.
  • Heterocyclic cores : The target compound’s benzothiadiazine-dione vs. the analog’s 1,3,4-thiadiazole ring. The latter is smaller (five-membered vs. seven-membered fused ring) and lacks the sulfonyl group, altering electronic properties and binding interactions.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Molecular Formula C₂₂H₂₃N₃O₆S₂ (estimated) C₁₈H₁₅N₃O₄S
Molecular Weight ~533.56 g/mol (estimated) 369.40 g/mol
Key Functional Groups Benzothiadiazine-dione, azepane, furan-ester Thiadiazole, phenylcarbamoyl, benzoate
Potential Bioactivity Hypothesized kinase/protease inhibition Unreported in provided evidence
Functional Analog: Isorhamnetin-3-O-glycoside

Its isolation and characterization via NMR and UV spectroscopy highlight techniques applicable to the target compound. However, its flavonoid glycoside structure contrasts sharply with the target’s synthetic heterocyclic architecture, limiting direct pharmacological comparisons .

Research Findings and Limitations

Absence of Direct Data

No experimental data (e.g., solubility, stability, bioactivity) for the target compound are present in the provided evidence. Comparisons are thus restricted to inferred properties based on structural analogs. For example:

  • The azepane group may enhance blood-brain barrier penetration compared to the phenylcarbamoyl group in LS-03205 .
  • The benzothiadiazine-dione core’s sulfonyl groups could increase metabolic stability relative to simpler thiadiazoles.

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